N-[[2-(dimethylamino)quinolin-4-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Description
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-26(2)21-13-16(18-7-3-4-8-19(18)25-21)15-24-22(28)20-14-17(9-10-23-20)27-11-5-6-12-27/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXXQMENKZXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=NC=CC(=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[2-(dimethylamino)quinolin-4-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or catalytic processes to achieve more efficient and environmentally friendly production .
Chemical Reactions Analysis
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)quinolin-4-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of receptor signaling pathways.
Comparison with Similar Compounds
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a simpler structure but shares the quinoline core.
Camptothecin: An anticancer agent, camptothecin has a different substitution pattern on the quinoline ring but exhibits similar biological activities.
Mepacrine: Another antimalarial drug, mepacrine has a different set of functional groups but also targets similar biological pathways
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